Lipophilicity (LogP) Benchmarking: Methyl 2-Bromo-5-(trifluoromethoxy)benzoate vs. Non-Brominated and Non-Fluorinated Analogs
The target compound exhibits a calculated LogP of 3.13, a direct measure of its lipophilicity [1]. This value is driven by the synergistic effect of the lipophilic bromine atom and the highly hydrophobic -OCF₃ group. For context, the non-brominated analog Methyl 5-(trifluoromethoxy)benzoate has an estimated LogP of approximately 2.8, demonstrating that the ortho-bromine adds roughly 0.3 log units of lipophilicity. More significantly, the non-fluorinated parent compound, Methyl 2-bromobenzoate, has a calculated LogP of approximately 2.3. The presence of the -OCF₃ group therefore increases LogP by approximately 0.8 log units compared to the non-fluorinated scaffold, a substantial shift that can dramatically improve passive membrane permeability in cellular assays [2]. While direct experimental permeability data for this specific compound is not available in the searched literature, this class-level inference is a standard predictive parameter in medicinal chemistry optimization.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.13 |
| Comparator Or Baseline | Methyl 5-(trifluoromethoxy)benzoate (non-brominated analog, LogP ~2.8) / Methyl 2-bromobenzoate (non-fluorinated analog, LogP ~2.3) |
| Quantified Difference | +0.3 LogP units vs. non-brominated analog; +0.8 LogP units vs. non-fluorinated analog |
| Conditions | Computational prediction using fragmentation methods (e.g., ChemSrc/ACD/Labs) |
Why This Matters
Higher lipophilicity is a key driver for enhancing passive membrane permeability and improving oral bioavailability, making this compound a more advantageous intermediate for developing CNS-penetrant or intracellular-targeting therapeutics compared to its less lipophilic analogs.
- [1] ChemSrc. (2018). 2-溴-5-(三氟甲氧基)苯甲酸甲酯 (CAS No. 1150114-81-0) [Chemical Properties]. Retrieved from https://m.chemsrc.com/mip/cas/1150114-81-0_523415.html View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
